molecular formula C26H33FN4O5S B610085 VH032-cyclopropane-F CAS No. 2306193-99-5

VH032-cyclopropane-F

Cat. No.: B610085
CAS No.: 2306193-99-5
M. Wt: 532.6314
InChI Key: OKBLHQUBMCCFKE-LVCYWYKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH032-cyclopropane-F: is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group. It is a basic building block for the development of a protein degrader library. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system .

Biochemical Analysis

Biochemical Properties

VH032-cyclopropane-F plays a crucial role in biochemical reactions as a VHL ligand. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is used to create proteolysis targeting chimeras (PROTACs) by linking to target protein ligands. This interaction facilitates the ubiquitination and subsequent degradation of target proteins such as SMARCA2 and SMARCA4 .

Cellular Effects

This compound influences various cellular processes by promoting the degradation of specific proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase FAK expression levels in A427 cells . This modulation of protein levels can lead to significant changes in cellular functions and behaviors.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a VHL ligand. It binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination. This process leads to the proteasomal degradation of the target protein. This compound can be connected to the ligand for proteins such as SMARCA BD ligand by a linker to form PROTACs, which are partial degraders of SMARCA2 and SMARCA4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. This compound is a stable compound that allows for consistent results in in vitro and in vivo studies . The long-term effects on cellular function need to be studied further to understand its full potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, there may be toxic or adverse effects, while lower doses may not achieve the desired level of protein degradation. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its effectiveness as a protein degrader .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in promoting the degradation of target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VH032-cyclopropane-F involves the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

VH032-cyclopropane-F functions by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the von-Hippel-Lindau protein and the ubiquitin-proteasome system .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBLHQUBMCCFKE-LVCYWYKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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